molecular formula C9H12O5 B3433980 (1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one CAS No. 7057-10-5

(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

Cat. No.: B3433980
CAS No.: 7057-10-5
M. Wt: 200.19 g/mol
InChI Key: YKKJYSDODXHPRR-UHFFFAOYSA-N
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Description

“1,2-O-Isopropylidene-a-D-5-deoxyglucurono-6,3-lactone” is also known as “(3aR,3bS,6aR,7aR)-2,2-dimethyltetrahydrofuro [2’,3’:4,5]furo [2,3-d] [1,3]dioxol-5 (3bH)-one”, “α-D-xylo-Hexofuranuronic acid, 5-deoxy-1,2-O- (1-methylethylidene)-, γ-lactone”, “5-Deoxy-1,2-O- (1-methylethylidene)-α-D-xylo-hexofuranuronic acid γ-lactone”, “D-xylo-Hexofuranuronic acid, 5-deoxy-1,2-O-isopropylidene-, γ-lactone”, and "1-O,2-O-Isopropylidene-5-deoxy-alpha-D-glucofuranuronic acid 6,3-lactone" .


Synthesis Analysis

The synthesis of “1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone” can be achieved from "1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose" . The 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . Oxidation and reduction of the 3-OH lead to an allofuranose derivative .


Molecular Structure Analysis

The molecular structure of “1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone” can be represented by the SMILES string CC1(C)OCC@@H[C@H]2O[C@@H]3OC(C)(C)O[C@@H]3[C@H]2O . The empirical formula is C12H20O6 .


Chemical Reactions Analysis

The compound can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also react with acetylene using superbase catalytic systems to form a vinyl ether-based chiral carbohydrate synthon .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 260.28 . It is a powder form substance . The melting point is between 109-113 °C . The optical activity is [α]20/D −18°, c = 1% in H2O .

Future Directions

The compound has potential applications in the synthesis of biologically active compounds . It can be used to prepare L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems . These applications suggest potential future directions in medicinal chemistry and drug development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone can be achieved through a multi-step process involving protection, oxidation, and lactonization reactions.", "Starting Materials": [ "D-glucuronic acid", "Isopropylidene chloride", "Sodium hydroxide", "Sodium periodate", "Sodium borohydride", "Acetic acid", "Methanol" ], "Reaction": [ "Protection of the hydroxyl group at C2 with isopropylidene chloride in the presence of sodium hydroxide to form 2,3-O-isopropylidene-D-glucuronic acid", "Oxidation of the primary alcohol at C6 to a carboxylic acid using sodium periodate", "Reduction of the carboxylic acid to an aldehyde using sodium borohydride", "Lactonization of the aldehyde and the hydroxyl group at C5 in the presence of acetic acid and methanol to form 1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone" ] }

CAS No.

7057-10-5

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

InChI

InChI=1S/C9H12O5/c1-9(2)13-7-6-4(3-5(10)12-6)11-8(7)14-9/h4,6-8H,3H2,1-2H3

InChI Key

YKKJYSDODXHPRR-UHFFFAOYSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H](CC(=O)O3)O[C@@H]2O1)C

SMILES

CC1(OC2C3C(CC(=O)O3)OC2O1)C

Canonical SMILES

CC1(OC2C3C(CC(=O)O3)OC2O1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Reactant of Route 2
Reactant of Route 2
(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Reactant of Route 3
(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Reactant of Route 4
(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Reactant of Route 5
(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Reactant of Route 6
(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

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